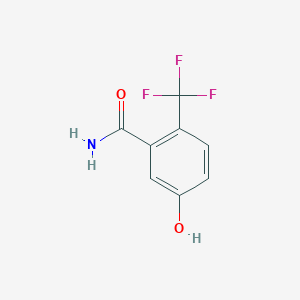

5-Hydroxy-2-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

5-hydroxy-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4(13)3-5(6)7(12)14/h1-3,13H,(H2,12,14) |

InChI Key |

TVWCJJTUBONMMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)N)C(F)(F)F |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Trifluoromethyl Benzamide Analogues

Influence of the Hydroxyl Group on Biological Activity

The phenolic hydroxyl group is a cornerstone of the molecular architecture of many biologically active compounds, and its role in the context of 5-Hydroxy-2-(trifluoromethyl)benzamide analogues is multifaceted. This functional group can significantly influence the compound's interaction with biological targets through hydrogen bonding, thereby anchoring the molecule within a receptor's binding site. The hydrogen-bonding capability of the hydroxyl group, acting as both a hydrogen bond donor and acceptor, is pivotal for molecular recognition processes.

Research on various classes of compounds has demonstrated that the presence or absence of a phenolic hydroxyl group can dramatically alter the biological activity profile. For instance, in some series of compounds, the hydroxyl group is essential for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Conversely, in other contexts, the metabolic lability of the phenolic group, which can undergo glucuronidation or sulfation, may lead to rapid clearance and reduced bioavailability. The strategic placement of the hydroxyl group on the benzamide (B126) scaffold is, therefore, a key consideration in the design of analogues with optimized therapeutic potential.

Impact of the Trifluoromethyl Group on Molecular Interactions and Activity

The trifluoromethyl (CF3) group is a privileged substituent in medicinal chemistry due to its unique electronic and steric properties, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Role of Trifluoromethylation in Enhancing Lipophilicity

Below is a table illustrating the effect of trifluoromethylation on the calculated lipophilicity (cLogP) of a model benzamide scaffold.

| Compound | Substituent at C2 | cLogP |

| 5-Hydroxybenzamide | H | 1.23 |

| 5-Hydroxy-2-methylbenzamide | CH3 | 1.75 |

| This compound | CF3 | 2.51 |

Note: cLogP values are estimated and can vary depending on the calculation method.

Positional Effects of Trifluoromethyl Substitution on Activity

Studies on various benzamide analogues have shown that shifting the trifluoromethyl group to the meta (C3) or para (C4) position can lead to vastly different biological outcomes. In some cases, a para-substituted analogue may exhibit enhanced activity due to more favorable interactions with a specific sub-pocket of the receptor, while an ortho-substituted analogue may be inactive. The electronic effect of the trifluoromethyl group, being strongly electron-withdrawing, also varies with its position, thereby influencing the pKa of the amide proton and the phenolic hydroxyl group.

The following table provides a hypothetical comparison of the relative activity of positional isomers of a trifluoromethyl-substituted benzamide.

| Compound | Position of CF3 Group | Relative Activity (%) |

| Analogue A | Ortho (C2) | 100 |

| Analogue B | Meta (C3) | 50 |

| Analogue C | Para (C4) | 10 |

Note: The relative activities are illustrative and depend on the specific biological target.

Modifications of the Benzamide Core and Substituents

Alterations to the central benzamide core and its substituents provide a rich avenue for optimizing the pharmacological properties of this compound analogues.

Exploration of Amide Linker Variations

The amide bond is a key structural feature of benzamides, contributing to their conformational rigidity and hydrogen-bonding capabilities. However, the amide linkage can be susceptible to enzymatic cleavage, leading to metabolic instability. To address this, medicinal chemists often explore bioisosteric replacements for the amide bond. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group and can be used to modulate a molecule's physicochemical and biological properties.

Common bioisosteric replacements for the amide linker in benzamide analogues include:

1,2,3-Triazoles: These five-membered heterocyclic rings can mimic the geometry and hydrogen-bonding pattern of the amide bond while offering improved metabolic stability.

Oxadiazoles: These heterocycles are also effective amide bond surrogates that can enhance a compound's pharmacokinetic profile.

Ureas: The urea (B33335) functionality maintains the hydrogen bond donor and acceptor properties of the amide and can introduce additional hydrogen bonding interactions.

Sulfonamides: This group can mimic the tetrahedral transition state of amide hydrolysis and often leads to increased water solubility.

The choice of an appropriate amide bioisostere is highly dependent on the specific biological target and the desired property modulations.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. In the context of benzamide analogues, the introduction of chiral centers or the presence of atropisomerism (rotational restriction around a single bond) can lead to enantiomers or diastereomers with markedly different biological activities.

For instance, if a substituent on the benzamide core or the amide nitrogen introduces a stereocenter, the resulting enantiomers may exhibit different binding affinities for their target protein. This is because one enantiomer may fit more snugly into the chiral binding pocket of the receptor, leading to a more potent biological response.

Atropisomerism can arise in ortho-substituted benzamides where bulky substituents hinder free rotation around the aryl-carbonyl bond. The resulting atropisomers are non-superimposable mirror images and can be stable enough to be isolated. It is not uncommon for one atropisomer to be significantly more active than the other, highlighting the importance of stereochemical control in the synthesis and evaluation of these analogues. The differential activity of stereoisomers underscores the three-dimensional nature of drug-receptor interactions and the necessity of considering stereochemistry in drug design.

Correlations between Molecular Structure and Biological Target Engagement

A comprehensive review of the scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on this compound and its direct analogues. While the benzamide and trifluoromethyl moieties are common pharmacophores in medicinal chemistry, research detailing the systematic modification of the this compound scaffold and the corresponding effects on biological target engagement is not publicly available.

General principles of medicinal chemistry suggest that the structural features of this compound, including the hydroxyl and trifluoromethyl groups, as well as the benzamide core, would be critical determinants of its interaction with biological targets. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a receptor's binding site. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group at the 2-position can significantly influence the compound's pharmacokinetic properties and its binding affinity to a target protein. The benzamide functional group itself is a well-established pharmacophore known to participate in hydrogen bonding and π-stacking interactions.

However, without specific experimental data from studies on a series of analogues, any discussion on the correlation between molecular structure and biological target engagement for this particular compound remains speculative. Detailed research, including the synthesis of a library of derivatives with modifications at various positions of the phenyl ring and the amide group, followed by biological evaluation against specific targets, would be necessary to elucidate these relationships. Such studies would provide crucial data for constructing meaningful SAR models and for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Due to the lack of available research data, no data tables on the structure-activity relationships of this compound analogues can be provided at this time.

Computational and Theoretical Investigations of 5 Hydroxy 2 Trifluoromethyl Benzamide and Analogues

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.net It is widely employed in drug discovery to understand how a ligand, such as a benzamide (B126) derivative, might interact with a protein's binding site.

Ligand-Protein Interaction Analysis

Molecular docking simulations of various trifluoromethyl-substituted benzamide analogues have revealed key interaction patterns with protein targets. These interactions are predominantly hydrophobic, driven by the fluorinated aromatic rings, but are also directed by specific hydrogen bonds and multipolar interactions. nih.govnih.gov

For instance, in studies of fluorinated benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors, induced-fit docking showed that these compounds accommodate the hydrophobic binding cleft of the protein. nih.govnih.gov Key interactions often involve hydrogen bonds with residues such as Cys13, Gln199, Arg201, and His232. najah.eduresearchgate.net The trifluoromethyl (CF3) group itself plays a significant role. It can engage in multipolar C-F···C=O interactions with the protein backbone, which can substantially enhance binding affinity. nih.govsoci.org In complexes with the protein menin, the introduction of a CF3 group led to a notable improvement in inhibitory activity due to the formation of these short-distance interactions with the protein backbone. nih.gov

Similarly, docking studies of benzamide derivatives against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) identified hydrogen bonding with residues like HIS 185 as crucial for the stability of the ligand-receptor complex. scialert.net The analysis of these interactions helps in understanding the structural basis for the inhibitory activity of these compounds and guides the design of more potent analogues.

Prediction of Binding Modes and Energies

A primary goal of molecular docking is to predict the most stable binding conformation (binding mode) and the associated binding energy, which correlates with binding affinity. scialert.net For various benzamide analogues, computational models have been used to estimate these parameters.

The binding energy, often expressed in kcal/mol, provides a quantitative measure of the stability of the ligand-protein complex. Lower energy values typically indicate more favorable binding. For example, in a screening of benzamide derivatives against PfDHODH, the compound N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide was identified as a potent candidate due to its low docking energy of -4.82 kcal/mol. scialert.net In other studies involving CETP inhibitors, trifluoro-oxoacetamido benzamides showed favorable binding free energies (ΔG), which were correlated with their high inhibitory activity (IC50 values). najah.edu

However, predicting binding energies accurately remains challenging. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are often used to refine the scoring from initial docking protocols and improve the correlation with experimental data. nih.gov While docking scores provide a valuable ranking of potential inhibitors, more rigorous methods like free energy perturbation (FEP) are sometimes employed for higher accuracy, though they are computationally more expensive. nih.govyoutube.com The predicted binding modes reveal the specific orientation of the ligand in the active site, highlighting which parts of the molecule are critical for interaction and which can be modified to improve properties like selectivity or potency.

Table 1: Predicted Binding Energies for Benzamide Analogues against Various Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Method |

|---|---|---|---|

| Benzamide Derivatives | PfDHODH | -4.82 | AutoDock |

Note: Data is compiled from studies on various benzamide analogues, not specifically 5-Hydroxy-2-(trifluoromethyl)benzamide.

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and properties of molecules from first principles.

Density Functional Theory (DFT) Applications

DFT calculations are widely used to investigate the properties of benzamide derivatives. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. mdpi.comnih.gov For example, DFT studies on N-(3,5-bis(trifluoromethyl)benzyl)stearamide and various di-fluorine benzamides have been performed using the B3LYP functional with basis sets like 6-311+G(d,p) and 6-31G to determine their optimized structures. mdpi.comrjptonline.org

Beyond geometry, DFT is used to calculate molecular electrostatic potential (MEP) maps. MEP analysis helps identify the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions. mdpi.com For an amide analogue, the MEP map showed an electron-rich region around the carbonyl oxygen (a site for electrophilic attack or hydrogen bond donation) and an electron-deficient region around the amide nitrogen. mdpi.com Such analyses are vital for predicting how a molecule like this compound might interact with its biological target.

Analysis of Frontier Molecular Orbitals (FMO) and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and prone to intramolecular charge transfer. taylorandfrancis.com

For analogues like 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, DFT calculations have been used to determine the HOMO and LUMO energies and analyze their distribution. dntb.gov.ua These calculations can reveal that charge transfer occurs within the molecule, often from one aromatic ring to another or involving the amide linkage. The distribution of these orbitals indicates the most probable sites for chemical reactions.

Table 2: Representative HOMO-LUMO Energy Gaps for Benzamide Analogues Calculated via DFT

| Compound | DFT Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|

Note: Specific energy values for the listed compound were noted as calculated in the source but not explicitly provided. The table structure is for illustrative purposes based on typical data from such studies.

Conformational Analysis

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds and the energy associated with each conformation. nih.gov

For substituted benzamides, a key conformational feature is the torsion angle between the plane of the phenyl ring and the amide group. nih.gov Theoretical studies on 2-fluoro and 2-chloro benzamides show that these molecules can exist as interconverting cis and trans conformers (referring to the relative orientation of the ortho-substituent and the carbonyl oxygen). nih.gov The stability of these conformers is influenced by factors like intramolecular hydrogen bonding and steric hindrance. For 2-fluorobenzamide, the trans conformer is calculated to be more stable, a preference potentially overestimated by calculations due to the strength of the N-H···F hydrogen bond. nih.gov

The presence of bulky substituents, such as a trifluoromethyl group at the ortho position, can significantly impact the preferred conformation. Crystal structure prediction calculations and comparisons with experimental data show that such substitutions can lead to non-planar conformations, where the amide group is twisted out of the plane of the aromatic ring. nih.govacs.org For N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations of the isolated molecule can be compared with the conformation observed in the crystal to understand the energetic changes due to crystal packing forces. nih.gov Understanding the accessible low-energy conformations of this compound is crucial, as the bioactive conformation is the one that fits into the target's binding site.

In Silico Approaches for Drug Design and Optimization

In the quest to develop novel therapeutics, computational methods, often referred to as in silico approaches, have become indispensable tools in modern drug discovery. nih.gov These techniques leverage computer simulations to model and predict the behavior of chemical compounds, thereby accelerating the identification and optimization of promising drug candidates. nih.gov For derivatives of this compound, in silico strategies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in elucidating their mechanisms of action and guiding the rational design of analogues with enhanced potency and specificity. researchgate.netnih.gov

Molecular docking is a prominent structure-based drug design technique used to predict the preferred orientation of a molecule when bound to a specific target protein. nih.gov This method computationally places a ligand, such as a benzamide derivative, into the active site of a receptor and calculates a "docking score," which estimates the binding affinity. mdpi.comscialert.net The process begins with obtaining the three-dimensional structures of target proteins, often from public repositories like the Protein Data Bank (PDB). scialert.net Software like AutoDock or CLC Drug Discovery Workbench is then used to simulate the binding process, revealing crucial molecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. mdpi.comscialert.net

For instance, studies on various benzamide analogues have utilized molecular docking to explore their potential as inhibitors for a range of therapeutic targets. Research into antimalarial agents has involved docking benzamide derivatives against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme for the parasite's growth. scialert.netscialert.net Similarly, the potential of fluorinated benzamides as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target in managing hyperlipidemia, has been investigated through molecular modeling to understand the key interactions within the binding domain. nih.gov These studies provide insights into how structural modifications on the benzamide scaffold can influence binding affinity and inhibitory activity. scialert.netnih.gov

Table 1: Representative Molecular Docking Data for Benzamide Analogues This table presents illustrative data from studies on various benzamide derivatives to demonstrate the typical output of molecular docking analyses.

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Nitrobenzamide Derivative | PfDHODH | 1TV5 | -4.82 | HIS 185 |

| Benzamide-Thiourea Derivative | S. aureus DNA Gyrase | 2XCS | Not Specified | Amino acid residues in the active site |

Another powerful in silico tool is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. rutgers.edubiolscigroup.us By calculating various molecular descriptors—such as electronic properties, hydrophobicity (logP), and steric parameters—researchers can build predictive models. youtube.com These models, often validated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (q²), can forecast the activity of newly designed, unsynthesized compounds. biolscigroup.usderpharmachemica.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), extend this approach by analyzing the steric and electrostatic fields surrounding the molecules. researchgate.net For benzamide derivatives, 3D-QSAR studies have been instrumental in understanding how modifications to the molecular structure affect their inhibitory potential against targets like Rho-associated kinase-1 (ROCK1). researchgate.net The resulting models provide visual contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, offering direct guidance for lead optimization. rutgers.edu The application of QSAR helps prioritize the synthesis of the most promising analogues, saving significant time and resources in the drug development pipeline. nih.gov

Table 2: Example of a Validated QSAR Model for a Series of Bioactive Compounds This table illustrates the statistical parameters used to validate a hypothetical QSAR model, as described in typical QSAR studies.

| Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| Multiple Linear Regression | R² (Coefficient of Determination) | 0.92 | The model explains 92% of the variance in the experimental activity. |

| q² or Q²cv (Cross-Validation Coefficient) | 0.91 | Indicates excellent predictive power of the model. | |

| F-statistic (Fisher's Test Value) | 29.35 | Shows the model is statistically significant. |

Future Research Directions and Translational Perspectives for 5 Hydroxy 2 Trifluoromethyl Benzamide

Development of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues derived from the 5-Hydroxy-2-(trifluoromethyl)benzamide core is a primary avenue for enhancing biological activity and specificity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. nih.govdrugdesign.org The strategic modification of the parent molecule can modulate its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influences potency and selectivity. drugdesign.orgnih.gov

Key areas for modification include:

The Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a prime site for modification. It can be converted to ethers or esters to alter solubility and cell permeability. Furthermore, its role as a hydrogen bond donor is critical and can be explored by substituting it with other functional groups like amines or thiols.

The Benzamide (B126) Moiety: The amide linkage is crucial for interaction with biological targets. Modifications to the amide nitrogen, such as alkylation or incorporation into a heterocyclic ring, can significantly impact binding affinity and selectivity.

The Aromatic Ring: Substitution on the benzene (B151609) ring, in addition to the existing hydroxyl and trifluoromethyl groups, can be explored. Introducing electron-donating or electron-withdrawing groups at other positions could fine-tune the electronic properties of the molecule and lead to improved interactions with target proteins. nih.gov For instance, the introduction of fluorine atoms has been shown to improve the biological properties of some benzamide derivatives. nih.gov

A systematic SAR study would involve synthesizing a library of these analogues and screening them for activity against a panel of biological targets. This approach allows for the identification of key structural features responsible for the desired biological effects and can lead to the development of compounds with significantly enhanced potency and a more desirable selectivity profile. nih.govnih.govresearchgate.net

Table 1: Potential Modifications of this compound for SAR Studies

| Modification Site | Potential Modification | Anticipated Effect on Properties |

|---|---|---|

| 5-Hydroxy Group | Alkylation (e.g., -OCH3) | Increased lipophilicity, potential loss of hydrogen bond donation. |

| 5-Hydroxy Group | Esterification (e.g., -OCOCH3) | Prodrug potential, altered solubility. |

| Amide Nitrogen | N-alkylation | Modified hydrogen bonding, potential change in conformation. |

| Aromatic Ring (e.g., C4 or C6) | Halogenation (e.g., -F, -Cl) | Altered electronic properties and metabolic stability. |

| Aromatic Ring (e.g., C4 or C6) | Introduction of nitro or amino groups | Significant change in electronic and solubility properties. |

Exploration of New Biological Targets and Pathways

While the specific biological targets of this compound may not be fully elucidated, the broader class of benzamide derivatives exhibits a wide range of pharmacological activities, suggesting numerous potential targets for this compound. walshmedicalmedia.com Future research should focus on large-scale screening efforts to identify novel biological targets and the pathways they modulate.

Potential target classes for investigation include:

G-Protein Coupled Receptors (GPCRs): Many benzamide-containing drugs target dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a variety of neurological and psychiatric disorders. walshmedicalmedia.com

Enzymes: Benzamide analogues have shown activity as inhibitors of enzymes such as sirtuins (e.g., SIRT2), which are involved in cellular regulation and are targets for neurodegenerative diseases and cancer. nih.gov

Ion Channels: Certain benzamides are known to modulate the activity of ion channels, which play critical roles in cellular signaling and excitability.

Viral Proteins: Recent studies have explored benzamide derivatives as potential antiviral agents by targeting viral enzymes like deubiquitinases. rsc.org

Phenotypic screening, where the compound is tested for its effects on cell behavior without a preconceived target, can be a powerful tool for uncovering entirely new mechanisms of action and biological pathways. nih.gov Hits from such screens can then be followed up with target deconvolution studies to identify the specific molecular interactors.

Advanced Synthetic Methodologies for Diversification

The ability to generate a diverse library of analogues is contingent on the availability of robust and flexible synthetic methods. Future research should leverage modern synthetic organic chemistry to develop advanced methodologies for the synthesis and diversification of the this compound scaffold.

Promising synthetic strategies include:

Continuous-Flow Synthesis: This technology allows for rapid reaction optimization, improved safety, and easier scalability compared to traditional batch methods, making it ideal for creating large libraries of compounds. acs.org

Photocatalytic Reactions: Light-mediated reactions often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with conventional methods, such as direct trifluoromethylamidation. nih.gov

Metal-Free Cascade Reactions: These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials, improving efficiency and reducing waste. organic-chemistry.org

Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthesis allows for the rapid generation of diverse analogues from a common intermediate.

By employing these advanced synthetic techniques, chemists can efficiently produce a wide array of derivatives for biological evaluation, accelerating the drug discovery process. researchgate.netnih.gov

Table 2: Comparison of Synthetic Methodologies for Analogue Synthesis

| Methodology | Key Advantages | Applicability to this compound |

|---|---|---|

| Continuous-Flow Synthesis | Scalability, safety, rapid optimization. acs.org | Ideal for library synthesis and process development. |

| Photocatalysis | Mild reaction conditions, novel reactivity. nih.gov | Useful for installing the trifluoromethyl group or other functionalities. |

| Cascade Reactions | High efficiency, step economy. organic-chemistry.org | Could be used to construct the core benzamide ring system or add complex substituents. |

| Late-Stage Functionalization | Rapid diversification of lead compounds. | Enables modification of the aromatic ring or other positions on an advanced intermediate. |

Integration of Multidisciplinary Approaches (e.g., Chemical Biology, Omics Technologies)

Key multidisciplinary approaches include:

Chemical Proteomics: This can be used to identify the direct protein targets of the compound in a cellular context. Techniques like affinity chromatography with immobilized analogues can pull down binding partners for identification by mass spectrometry.

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptome) in response to compound treatment can reveal the biological pathways that are modulated. frontiersin.orgnih.gov This can provide clues about the compound's function even if the direct target is unknown.

Metabolomics: Studying the changes in cellular metabolites can provide a functional readout of the compound's effects on cellular metabolism and signaling networks.

Computational Modeling: Molecular docking and simulation can predict how the compound and its analogues bind to potential protein targets, helping to rationalize SAR data and guide the design of new derivatives. nih.gov

The integration of these multi-omics datasets provides a holistic view of the compound's biological activity, facilitating the discovery of novel therapeutic applications and potential off-target effects. nih.gov

Potential as Research Probes and Tool Compounds

Beyond its potential therapeutic applications, this compound can serve as a valuable starting point for the development of chemical probes and tool compounds. nih.gov These are essential reagents for basic biological research, allowing for the dissection of complex cellular processes. frontiersin.org

To be developed into a research probe, the parent compound could be modified by incorporating:

Reporter Tags: A fluorescent dye or a biotin (B1667282) tag could be attached to a non-critical position of the molecule. This allows for the visualization of the compound's localization within cells (fluorescence microscopy) or for the affinity-based purification of its protein targets (biotin-streptavidin interaction). frontiersin.org

Photo-affinity Labels: The incorporation of a photo-reactive group, such as a diazirine or benzophenone, would allow for the formation of a covalent bond between the probe and its target protein upon exposure to UV light. nih.gov This is a powerful method for definitively identifying direct binding partners. mdpi.com

By developing well-characterized chemical probes from the this compound scaffold, researchers can gain powerful tools to investigate the function of its biological targets in their native cellular environment.

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-2-(trifluoromethyl)benzamide, and how can purity be validated experimentally?

- Methodological Answer : A two-step synthesis is typically employed: (1) Condensation of 5-hydroxy-2-(trifluoromethyl)benzoic acid with a coupling reagent (e.g., EDCI/HOBt) to form the activated ester, followed by (2) reaction with ammonia or ammonium chloride. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted starting materials. For crystalline samples, X-ray diffraction (SHELXL ) can resolve structural ambiguities. Monitor reaction progress via TLC (silica gel, UV visualization).

Q. How should researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and identify hydrogen-bonding sites. Experimentally, UV-Vis spectroscopy (in DMSO or methanol) can reveal π→π* transitions influenced by the trifluoromethyl group. IR spectroscopy (ATR mode) confirms hydroxyl (-OH) and amide (-CONH2) stretching vibrations .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer : For antimicrobial screening, use microdilution assays (e.g., against S. aureus or E. coli). For enzyme inhibition studies (e.g., kinases), employ fluorescence-based assays with ATP analogs. Cytotoxicity can be tested via MTT assays on HEK-293 or HeLa cells. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound derivatives?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock derivatives into target protein pockets (e.g., COX-2 or kinase domains). Prioritize derivatives with improved binding energies (< -8 kcal/mol) and hydrogen-bond interactions. Validate predictions with MD simulations (NAMD/GROMACS) to assess stability over 100 ns. Cross-reference with in vitro IC50 values to refine models .

Q. What strategies resolve contradictory data in literature regarding this compound’s biological activity?

- Methodological Answer : (1) Replicate assays under standardized conditions (e.g., pH, solvent, cell line). (2) Perform meta-analysis of published IC50/EC50 values to identify outliers. (3) Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For example, if cytotoxicity results conflict, validate via apoptosis markers (Annexin V/PI staining) .

Q. How can crystallographic data clarify the role of the trifluoromethyl group in solid-state interactions?

- Methodological Answer : Solve crystal structures using SHELXL and analyze packing motifs with Mercury CSD . The trifluoromethyl group often participates in CF···π or CF···H interactions, which stabilize the lattice. Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction frequencies. High-resolution data (< 1.0 Å) are critical for accurate electron density maps .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer : Combine PXRD (Cu-Kα radiation) to identify distinct diffraction patterns and DSC to detect thermal transitions (melting points, enthalpy changes). Raman spectroscopy (785 nm laser) can distinguish polymorphs via shifts in C=O and CF3 vibrational modes. For quantitation, use Rietveld refinement (TOPAS-Academic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.